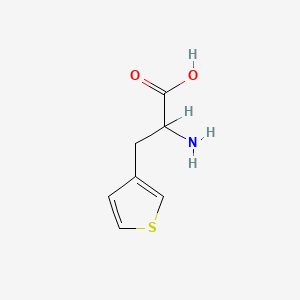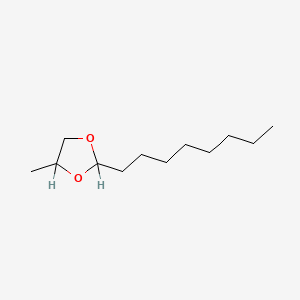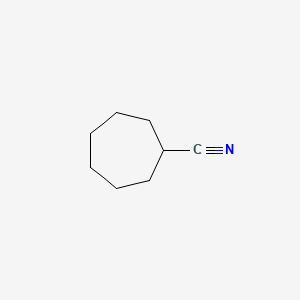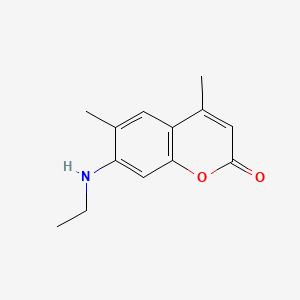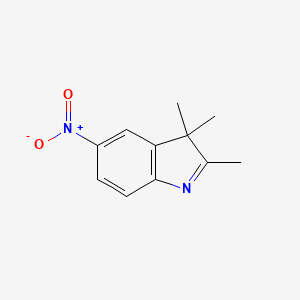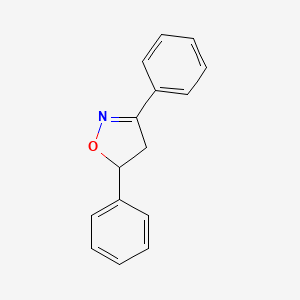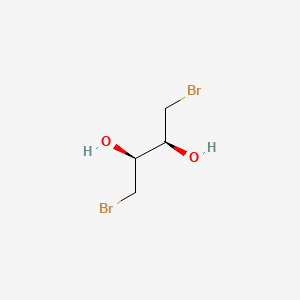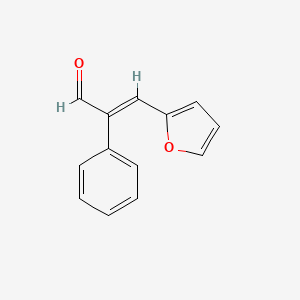
Scharfes Acrolein
Übersicht
Beschreibung
3-(2-Furanyl)-2-phenyl-2-propenal is a member of phenylacetaldehydes.
Wissenschaftliche Forschungsanwendungen
Aromastoff in der Lebensmittelindustrie
2-Phenyl-3-(2-furyl)prop-2-enal: wird von der Flavor and Extract Manufacturers Association (FEMA) anerkannt und wurde vom Joint FAO/WHO Expert Committee on Food Additives (JECFA) bewertet. Es wird als Aromastoff verwendet, da es ein warmes, würziges Aroma besitzt. Es verleiht ein fruchtiges Geschmacksprofil, das in verschiedenen Lebensmitteln eingesetzt werden kann, um deren Geschmack zu verbessern.
Forschung zu therapeutischen Wirkstoffen
Neuere Studien haben die Verwendung von Furan-Chalkon-Analoga, zu denen auch 2-Phenyl-3-(2-furyl)prop-2-enal gehört, hinsichtlich ihrer möglichen therapeutischen Eigenschaften untersucht . Diese Verbindungen wurden auf ihre Hemmwirkung gegen bakterielle Enzyme hin untersucht, was auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika hindeutet.
Lebensmittelsicherheit und Qualitätsbewertung
Die Sicherheit und Qualität von Lebensmittelzusatzstoffen, die 2-Phenyl-3-(2-furyl)prop-2-enal enthalten, werden einer strengen Bewertung unterzogen. Die Forschung umfasst die Untersuchung des Stoffwechsels und der Reaktivität von Furanring-Substitutionen und ihrer Bindung an Makromoleküle, was für die Sicherstellung der Sicherheit von Lebensmitteln entscheidend ist .
Wirkmechanismus
Target of Action
Spicy acrolein, also known as 2-Phenyl-3-(2-furyl)prop-2-enal or 3-(2-FURYL)-2-PHENYLPROPENAL, is a highly reactive compound. Its primary targets are proteins and other macromolecules of cells . It is known to bind to and deplete cellular nucleophiles such as glutathione .
Mode of Action
Spicy acrolein interacts with its targets primarily through its chemical reactivity. It binds to proteins and other macromolecules of cells lining the respiratory tract . This binding can lead to cellular oxidative stress, including the compromise of the important antioxidant glutathione . It can also inhibit the activation of transcription factors nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) .
Biochemical Pathways
Spicy acrolein affects several biochemical pathways. It is involved in the induction of oxidative stress, mitochondrial dysfunction, and inflammatory reactions . The compound’s action can lead to the formation of more acrolein adducts .
Pharmacokinetics
It is known that acrolein is a metabolic product of certain substances and can be formed during various chemical processes .
Result of Action
The molecular and cellular effects of Spicy acrolein’s action are significant. It can cause oxidative stress, mitochondrial dysfunction, and inflammatory reactions . These effects can lead to alterations in gene expression or transcription factor activation that affect proliferation and overall cell well-being .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Spicy acrolein. For instance, it is found in all types of smoke, in the exhaust from internal combustion engines, and in the vapors of overheated cooking oil . In food processing, the presence of certain polyphenols can synergistically remove the toxic acrolein .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-2-phenylprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESOGFYFXAURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57568-60-2 | |
| Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


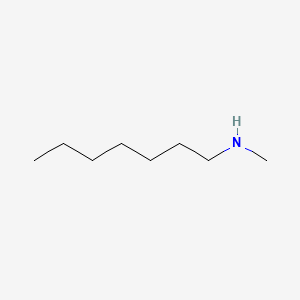

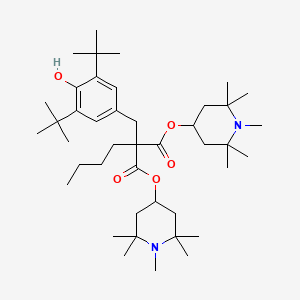
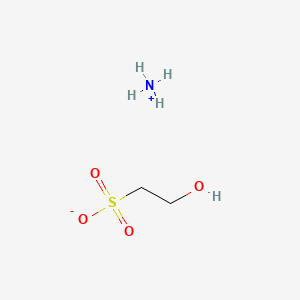
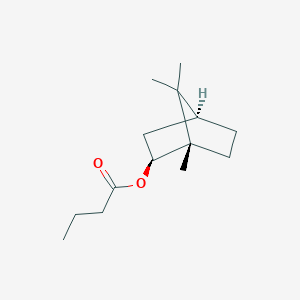
![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)
